molecular formula C79H109N19O12 B013193 [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P CAS No. 96736-12-8

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Número de catálogo B013193
Número CAS: 96736-12-8
Peso molecular: 1516.8 g/mol
Clave InChI: XVOCEQLNJQGCQG-ACRSGXKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves assembling the specific amino acids in the sequence: {d-Arg}-Pro-Lys-Pro-{d-Phe}-Gln-{d-Trp}-Phe-{d-Trp}-Leu-Leu-NH2 . The peptide’s molecular weight is approximately 1516.83 g/mol .

Aplicaciones Científicas De Investigación

  • Cancer Treatment and Inhibition :

    • It acts as a potent inhibitor of small cell lung cancer (SCLC) cell growth, suggesting therapeutic value in treating SCLC (Seckl et al., 1997).
    • The peptide inhibits the growth of human small cell lung cancer cells in vitro, indicating potential therapeutic implications (Woll & Rozengurt, 1988).
    • It induces apoptosis in lung cancer cell lines in vitro, involving a signal transduction pathway for apoptosis (Reeve & Bleehen, 1994).
    • Exhibits in vitro activity against a range of human cancer cell lines and may be targeted to primary lung tumors (Jones et al., 1997).
    • More potent antiproliferative effects in tumor cells than normal cells, suggesting a role in tumor treatment (Everard et al., 1992).
  • Neurological Applications :

    • The peptide and its analogue depolarize and hyperpolarize neurons in the guinea pig submucosal plexus, causing presynaptic inhibition (Surprenant et al., 1987).
  • Signal Transduction and Receptor Activity :

    • Acts as a biased agonist on neuropeptide and related receptors, activating certain guanine nucleotide-binding proteins through the receptor, but not others (Jarpe et al., 1998).
    • Blocks the binding, Ca2+-mobilizing, and mitogenic effects of endothelin and vasoactive intestinal contractor in mouse 3T3 cells (Fabregat & Rozengurt, 1990).
    • Inhibits DNA synthesis induced by bombesin, vasopressin, and bradykinin, and inhibits signal transduction pathways in Swiss 3T3 cells (Seckl et al., 1996).
  • Analgesic and Anti-inflammatory Activity :

    • Intrathecal injections of substance P analogues, including this peptide, produce antinociceptive effects (Post & Folkers, 1985).
  • General Stability and Metabolic Processing :

    • The modifications made to substance P have been relatively successful in preserving chemical and biological stability (Cummings et al., 1994).

Propiedades

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOCEQLNJQGCQG-ACRSGXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H109N19O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 2
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 3
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 4
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 5
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Reactant of Route 6
Reactant of Route 6
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Citations

For This Compound
352
Citations
MB Jarpe, C Knall, FM Mitchell, AM Buhl… - Journal of Biological …, 1998 - ASBMB
Substance P derivatives are potential therapeutic compounds for the treatment of small cell lung cancer and can cause apoptosis in small cell lung cancer cells in culture. These …
Number of citations: 110 www.jbc.org
MJ Everard, VM Macaulay, JL Miller, IE Smith - British journal of cancer, 1992 - nature.com
Analogues of the neurotransmitter substance P (SP) can interact with neuropeptide receptors, and are reported to inhibit growth of small cell lung cancer cell lines (SCLC CLs). We …
Number of citations: 26 www.nature.com
I Fabregat, E Rozengurt - Journal of cellular physiology, 1990 - Wiley Online Library
Endothelin (ET 1 ) and vasoactive intestinal contractor (VIC) stimulate quiescent Swiss 3T3 cells to resume DNA synthesis acting synergistically with epidermal growth factors (EGF) and …
Number of citations: 36 onlinelibrary.wiley.com
A Djanani, NC Kaneider, D Sturn, CJ Wiedermann - Regulatory peptides, 2003 - Elsevier
G-protein-coupled bombesin receptors are capable of signaling through the G i protein even when receptor-coupling to G q is blocked by [d-Arg1,d-Phe5,d-Trp7,9,Leu11]substance P (…
Number of citations: 7 www.sciencedirect.com
DA Jones, AJ MacLellan, J Cummings, AA Ritchie… - Peptides, 1997 - Elsevier
JONES, DA, AJ MacLELLAN, J. CUMMINGS, AA RITCHIE, SP LANGDON AND JF SMYTH. Processing of [d-arg 1 ,d-Phe 5 ,d-Trp 7,9 ,Leu 11 ]substance P in xenograft bearing Nu/Nu …
Number of citations: 4 www.sciencedirect.com
JG Reeve, NM Bleehen - Biochemical and biophysical research …, 1994 - Elsevier
The broad spectrum antagonist [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ] substance P has been shown previously to inhibit the growth of small cell lung cancer cells both in vitro and in …
Number of citations: 62 www.sciencedirect.com
M Munoz, S Recio, M Rosso, M Redondo… - J Physiol …, 2015 - jpp.krakow.pl
It is known that in human lung cancer samples, both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) cells express the neurokinin-1 (NK-1) receptor; that after …
Number of citations: 16 www.jpp.krakow.pl
MJ Everard, VM Macaulay, JL Millar, IE Smith - European Journal of Cancer, 1993 - Elsevier
We report the effect of substance P analogue, [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ]substance P(D-Phe 5 SP), on the growth of human small cell lung cancer (SCLC) xenografts HC12 …
Number of citations: 22 www.sciencedirect.com
J Cummings, A MacLellan, SP Langdon… - Journal of pharmaceutical …, 1994 - Elsevier
The substance P (SP) analogues [D-Arg 1 , D-Phe 5 , D-Trp 7,9 , Leu 11 ]-SP and [Arg 6 , D-Trp 7,9 , MePhe 8 ]-SP (6–11) (antagonists D and G, respectively) are under consideration …
Number of citations: 19 www.sciencedirect.com
PJ Woll, E Rozengurt - … of the National Academy of Sciences, 1988 - National Acad Sciences
In the search for a more potent bombesin antagonist, we found [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P to be effective in mouse fibroblasts and to inhibit the growth of small cell …
Number of citations: 209 www.pnas.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.